Ginsenosides

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 人参皂苷可以通过使用糖苷酶的各种生物催化策略合成。 这些方法涉及使用合适的微生物及其酶系统来修饰人参皂苷的糖基部分 . 在有氧条件下,真菌生物转化提供了一种高效且廉价的工艺,可以轻松放大 . 来自大肠杆菌的重组酶,特别是重组超嗜热酶,在生物医药或制药行业中表现出高效的转化 .

工业生产方法: 人参皂苷的工业生产主要依赖于从人参属植物中提取总皂苷,然后进行生物或化学脱糖基化 . 微生物发酵是另一种制备稀有人参皂苷的方法,通过在一种或多种微生物酶的帮助下,利用微生物发酵水解底物人参皂苷的糖基 .

化学反应分析

反应类型: 人参皂苷会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰结构和增强人参皂苷的生物利用度至关重要。

常用试剂和条件: 人参皂苷化学反应中常用的试剂包括甲酸、甲醇和各种酶 . 这些反应的条件通常涉及特定的温度、pH 值和催化剂的存在,以促进所需的转化。

主要产物: 这些反应形成的主要产物包括不同类型的人参皂苷,具有不同的生物活性。 例如,人参皂苷的水解可以产生具有生物活性的代谢产物,例如化合物 K .

科学研究应用

Anticancer Properties

Ginsenosides exhibit promising anticancer activities through various mechanisms:

- Hepatocellular Carcinoma (HCC) : this compound have been shown to inhibit proliferation and migration of HCC cells, induce apoptosis via caspase pathways, and enhance immune function by increasing levels of interleukin-2 and interferon-gamma. They also regulate autophagy and modulate the gut-liver axis, making them potential adjuvants in conventional cancer therapies .

- Lung Cancer : Ginsenoside Rk1 has demonstrated anti-tumor activity against lung squamous cell carcinoma by inhibiting tumor growth in xenograft models .

- Mechanistic Insights : this compound can induce cell cycle arrest and reduce metastasis by downregulating key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and matrix metalloproteinases (MMPs) involved in cancer progression .

Metabolic Disorders

This compound play a role in managing metabolic conditions:

- Diabetes Management : Research indicates that this compound can improve glucose metabolism and insulin sensitivity. For instance, ginsenoside Rb1 has been associated with lowering blood glucose levels post-meal .

- Obesity : They may also influence lipid metabolism and reduce body weight gain in animal models, suggesting potential applications in obesity management .

Neuroprotective Effects

The neuroprotective properties of this compound are notable:

- Cognitive Function : Ginsenoside Rg2 has shown efficacy in protecting neurons from ischemic injury by reducing oxidative stress markers and apoptosis-related proteins such as caspase-3 .

- Alzheimer’s Disease : this compound may inhibit the release of glutamate, a neurotransmitter implicated in neurotoxicity, thereby offering protective effects against neurodegenerative diseases .

Cardiovascular Health

This compound contribute to cardiovascular health through several mechanisms:

- Vasodilation : Ginsenoside Rg1 enhances nitric oxide production and reduces oxidative stress in vascular tissues, promoting vasodilation and protecting against vascular injury induced by various factors .

- Cardiomyocyte Protection : They have been shown to protect heart cells from oxidative damage during hypoxic conditions, underscoring their potential in treating heart diseases .

Anti-inflammatory Effects

This compound also exhibit anti-inflammatory properties:

- They can inhibit pro-inflammatory cytokines and signaling pathways such as the JNK pathway involved in inflammation, which may be beneficial for conditions characterized by chronic inflammation .

Data Table: Summary of this compound Applications

Case Study 1: Ginsenoside Rg1 in Diabetes Management

A clinical trial demonstrated that participants taking ginsenoside Rg1 exhibited improved insulin sensitivity and lower fasting blood glucose levels compared to a placebo group. This suggests its potential as a complementary treatment for type 2 diabetes.

Case Study 2: Ginsenoside Rk1 in Cancer Therapy

In preclinical studies involving lung cancer models, administration of ginsenoside Rk1 resulted in significant reduction of tumor size and enhanced survival rates among subjects. This highlights its therapeutic promise as an adjunct to existing cancer treatments.

作用机制

人参皂苷通过与多个分子靶点和途径相互作用来发挥其作用。 它们通过与甾体受体相互作用并影响 MAPK、PI3K/Akt、STAT 和 AMPK 等信号通路来调节生理活性 . 这些相互作用导致各种生物效应,包括调节免疫反应、抗炎作用以及促进细胞存活和生长 .

相似化合物的比较

人参皂苷因其独特的结构和生物活性而独一无二。 它们与在不同植物物种中发现的其他三萜皂苷和甾体糖苷进行比较 . 类似的化合物包括:

化合物 K: 通过水解产生的人参皂苷的生物活性代谢产物.

化合物 Y 和化合物 Mc: 从主要人参皂苷衍生的其他稀有人参皂苷.

这些化合物与人参皂苷在结构上有一些相似之处,但在其特定的生物活性及其治疗潜力方面有所不同 .

总之,人参皂苷是一类迷人的化合物,在化学、生物学、医学和工业领域具有多种应用。它们独特的结构和广泛的生物效应使它们成为科学研究和治疗用途的宝贵资源。

生物活性

Ginsenosides are the primary bioactive compounds found in Panax ginseng, a traditional herbal medicine known for its diverse pharmacological effects. These saponins exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound can be categorized into two main types based on their chemical structure: protopanaxadiol (PPD) and protopanaxatriol (PPT). Each type exhibits distinct pharmacological properties and mechanisms of action.

| Type | Examples | Primary Effects |

|---|---|---|

| Protopanaxadiol (PPD) | Rb1, Rd, Rg3 | Anti-cancer, cardioprotective |

| Protopanaxatriol (PPT) | Rg1, Re | Neuroprotective, anti-inflammatory |

This compound exert their biological effects through various mechanisms:

- Cell Proliferation and Apoptosis : Ginsenoside Rd has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by upregulating caspases involved in the apoptotic pathway . In particular, it enhances H2O2-induced apoptosis through a mitochondria-dependent mechanism.

- Cardiovascular Protection : Ginsenoside Rd acts as a voltage-independent Ca²⁺ channel blocker, reducing cholesterol accumulation in macrophages and potentially preventing atherosclerosis . This protective effect extends to cardiomyocytes, where it modulates calcium currents to maintain cardiac function.

- Antitumor Activity : Recent studies indicate that this compound such as CK (Compound K), Rh2(S), and Rg3(S) exhibit significant inhibitory effects on tumor cells. For example, Rg3(S) promotes early apoptosis of tumor cells after liver metabolism, demonstrating enhanced anticancer activity compared to its prodrug form .

Study 1: Ginsenoside Metabolism and Anticancer Activity

A recent study utilized a microfluidic co-culture model to investigate the metabolism of this compound and their subsequent effects on tumor cells. The study revealed:

- High concentrations of CK and Rh2(S) showed strong antitumor activity before liver metabolism.

- After metabolism, the antitumor activity decreased significantly for both this compound .

- Conversely, Rg3(S) displayed no significant inhibitory effect on A549 cells without liver metabolism but showed dose-dependent inhibition after metabolism.

Study 2: Immunomodulatory Effects

In another investigation focusing on immunomodulation, this compound demonstrated varied effects on macrophage functions. The study indicated that different this compound could enhance or suppress immune responses depending on their concentrations and the specific immune pathways activated .

Table 1: Summary of Biological Activities of this compound

| Ginsenoside | Biological Activity | Mechanism |

|---|---|---|

| Rb1 | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Rd | Anticancer | Induction of apoptosis via caspase activation |

| Rg3 | Cardioprotective | Modulation of calcium channels |

| CK | Antitumor | Induction of apoptosis in cancer cells |

属性

CAS 编号 |

74749-74-9 |

|---|---|

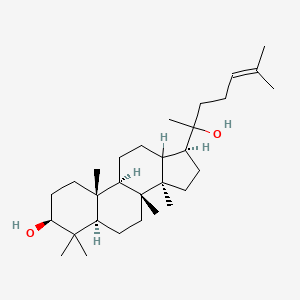

分子式 |

C30H52O2 |

分子量 |

444.7 g/mol |

IUPAC 名称 |

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1 |

InChI 键 |

NLHQJXWYMZLQJY-SWIZOJJJSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

手性 SMILES |

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Key on ui other cas no. |

74749-74-9 |

同义词 |

Ginsenosides Panaxosides Sanchinosides |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。